molecular formula C4H6Cl2O2 B043581 3,3-Dichlorooxolan-2-ol CAS No. 117701-67-4

3,3-Dichlorooxolan-2-ol

Cat. No.: B043581
CAS No.: 117701-67-4
M. Wt: 156.99 g/mol
InChI Key: PDWCSEWSEFCLDJ-UHFFFAOYSA-N
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Description

3,3-Dichlorooxolan-2-ol is a chlorinated oxolane derivative featuring a hydroxyl group at the 2-position and two chlorine atoms at the 3,3-positions of the tetrahydrofuran (oxolane) ring. While direct data on this compound is absent in the provided evidence, its structure suggests reactivity influenced by electron-withdrawing chlorine substituents, which may enhance the acidity of the hydroxyl group compared to non-chlorinated analogs.

Properties

CAS No.

117701-67-4

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

3,3-dichlorooxolan-2-ol

InChI

InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2

InChI Key

PDWCSEWSEFCLDJ-UHFFFAOYSA-N

SMILES

C1COC(C1(Cl)Cl)O

Canonical SMILES

C1COC(C1(Cl)Cl)O

Synonyms

2-Furanol,3,3-dichlorotetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table compares 3,3-Dichlorooxolan-2-ol with structurally related oxolane derivatives identified in the evidence:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
This compound C₃H₄Cl₂O₂* 3,3-dichloro, 2-hydroxy Alcohol, Chloride 142.9 (calculated)
3-Acetyl-3-hydroxyoxolan-2-one C₅H₆O₄† 3-acetyl, 3-hydroxy, 2-ketone Ketone, Alcohol Not provided
4-(But-3-en-1-yl)-1,3-dioxolan-2-one (3k) C₇H₁₀O₃ Butenyl, cyclic carbonate Carbonate ester 142.15
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride C₇H₁₃ClO₃S 3,3-dimethyl, sulfonyl chloride Sulfonyl chloride 200.69
3-(Methylamino)oxolan-2-one C₅H₉NO₂ 3-methylamino, 2-ketone Amine, Ketone 115.13

*Calculated based on formula. †Inferred from substituents.

Key Observations:

  • Chlorine vs. Methyl Groups : The electron-withdrawing chlorine atoms in this compound contrast with the electron-donating methyl groups in (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride. This difference would lower the pKa of the hydroxyl group in the former, enhancing its acidity .

Physical Properties and Spectroscopic Data

  • Molecular Weight : Calculated as 142.9 g/mol (C₃H₄Cl₂O₂), intermediate among analogs.
  • Spectroscopy: Expected ¹H NMR signals include a hydroxyl proton (~2–5 ppm, broad) and oxolane ring protons (δ ~3.5–4.5 ppm). Chlorine atoms would deshield adjacent protons, shifting signals downfield compared to non-chlorinated oxolanes .

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